![molecular formula C9H7ClF2O B14049656 1-Chloro-1-(2,4-difluorophenyl)propan-2-one](/img/structure/B14049656.png)
1-Chloro-1-(2,4-difluorophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(2,4-difluorophenyl)propan-2-one is an organic compound with the molecular formula C9H7ClF2O and a molecular weight of 204.6 g/mol . This compound is characterized by the presence of a chloro group and two fluorine atoms attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
The synthesis of 1-Chloro-1-(2,4-difluorophenyl)propan-2-one typically involves the reaction of 2,4-difluorobenzene with chloroacetone under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Chloro-1-(2,4-difluorophenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted products.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(2,4-difluorophenyl)propan-2-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(2,4-difluorophenyl)propan-2-one involves the formation of reactive intermediates that can interact with various molecular targets. For example, the chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorine atoms enhance the compound’s stability and reactivity, making it a potent inhibitor in biochemical assays.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-(2,4-difluorophenyl)propan-2-one can be compared with other similar compounds such as:
1-Chloro-1-(2,5-difluorophenyl)propan-2-one: Similar structure but with fluorine atoms in different positions, affecting its reactivity and applications.
1-(2,4-Difluorophenyl)propan-2-one: Lacks the chloro group, resulting in different chemical behavior and uses.
2-Chloro-1-(2,4-difluorophenyl)propan-1-one: Variation in the position of the chloro group, leading to distinct reactivity patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and makes it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C9H7ClF2O |
---|---|
Molekulargewicht |
204.60 g/mol |
IUPAC-Name |
1-chloro-1-(2,4-difluorophenyl)propan-2-one |
InChI |
InChI=1S/C9H7ClF2O/c1-5(13)9(10)7-3-2-6(11)4-8(7)12/h2-4,9H,1H3 |
InChI-Schlüssel |
HNBMIPHOYYXZQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C=C(C=C1)F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.